7-Methylquinoline-8-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methylquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-5-8-3-2-6-12-9(8)10(7)15(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKAMDKVGHVQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287324 | |
| Record name | 7-Methyl-8-quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17999-75-6 | |
| Record name | 7-Methyl-8-quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17999-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-8-quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 7 Methylquinoline 8 Sulfonyl Chloride and Analogous Quinoline Sulfonyl Compounds
Precursor Synthesis Strategies for Quinoline (B57606) Core Functionalization
The foundation for synthesizing 7-Methylquinoline-8-sulfonyl chloride lies in the efficient construction and selective functionalization of the 7-methylquinoline (B44030) core. This process typically involves a multi-step approach beginning with the formation of the heterocyclic ring system, followed by directed introduction of a functional group at the 8-position, which serves as a handle for the final sulfonyl chloride installation.
The Skraup synthesis is a classic and effective method for the preparation of quinolines. researchgate.netresearchgate.net This reaction involves heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.net For the synthesis of 7-methylquinoline, m-toluidine (B57737) is used as the aromatic amine precursor. The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a 1,4-addition with the amine. wikipedia.org Subsequent acid-catalyzed ring closure and oxidation yield the quinoline product. wikipedia.org
A significant challenge when using m-substituted anilines like m-toluidine is the potential formation of isomeric products. google.com In the case of m-toluidine, the Skraup reaction typically yields a mixture of 7-methylquinoline and 5-methylquinoline (B1294701). google.com Research has shown that a mixture with a 2:1 ratio of 7-methylquinoline to 5-methylquinoline can be reliably produced from the reaction of m-toluidine and glycerol. google.com Although the reaction is known for being vigorous, the addition of ferrous sulfate (B86663) can help to moderate it. researchgate.net
Table 1: Skraup Synthesis of Methylquinolines
| Precursor | Reagents | Products | Product Ratio | Reference |
| m-Toluidine | Glycerol, Sulfuric Acid, Oxidizing Agent | 7-Methylquinoline, 5-Methylquinoline | 2:1 | google.com |
Following the Skraup synthesis, the next critical step is the regioselective functionalization of the 7-methylquinoline at the 8-position. Electrophilic substitution reactions on the quinoline ring, such as nitration, typically occur on the benzene (B151609) ring portion at positions 5 and 8. wikipedia.org For 7-methylquinoline, the presence of the methyl group at C7 directs the incoming electrophile.
A highly efficient and selective method involves the nitration of the crude mixture of 7- and 5-methylquinoline obtained from the Skraup synthesis. google.com By treating this mixture with a solution of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., -5°C), the nitration occurs selectively on the 7-methylquinoline isomer to produce 7-methyl-8-nitroquinoline (B1293703). brieflands.com Remarkably, under these conditions, the 5-methylquinoline isomer does not yield the expected nitrated products, allowing for the exclusive formation of the desired 8-nitro derivative from the 7-methyl isomer. brieflands.com This process has been reported to achieve an excellent yield of 99% based on the initial amount of 7-methylquinoline. google.combrieflands.com The resulting 7-methyl-8-nitroquinoline is a key advanced precursor, as the nitro group can be readily reduced to an amino group (7-methyl-8-aminoquinoline), setting the stage for conversion to the sulfonyl chloride.
Table 2: Regioselective Nitration of 7-Methylquinoline
| Substrate | Reagents | Product | Yield | Reference |
| 7-Methylquinoline (in mixture) | Fuming HNO₃, H₂SO₄ | 7-Methyl-8-nitroquinoline | 99% | google.combrieflands.com |
Direct and Indirect Approaches to Sulfonyl Chloride Formation from Quinoline Derivatives
With a suitable precursor like 7-methyl-8-nitroquinoline or its corresponding amine in hand, the sulfonyl chloride group can be introduced. This can be achieved through direct chlorosulfonation of the quinoline ring or via indirect methods involving the conversion of other functional groups.
Direct chlorosulfonation is a common method for introducing a sulfonyl chloride group onto an aromatic ring. The reaction typically involves treating the substrate with chlorosulfonic acid. For quinoline derivatives, the position of sulfonation is influenced by the existing substituents. An analogous reaction has been successfully demonstrated in the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride, where 8-hydroxyquinoline (B1678124) is treated directly with chlorosulfonic acid to yield the desired product. nih.gov
In the case of 7-methylquinoline, direct chlorosulfonation would be expected to introduce the sulfonyl group at the 8-position, which is activated by the methyl group and is a sterically accessible position on the benzene portion of the quinoline ring. This approach offers a direct pathway to the target compound, bypassing the need for the nitration and reduction steps.
Bis(trichloromethyl) carbonate (BTC), also known as triphosgene, is a solid, safer-to-handle substitute for gaseous phosgene. researchgate.netdcfinechemicals.com It is a versatile reagent used in the synthesis of various compounds, including acyl chlorides. researchgate.net Its application extends to the conversion of sulfonic acids into their corresponding sulfonyl chlorides.
One reported method involves reacting a sulfonic acid with bis(trichloromethyl) carbonate, often in the presence of a catalytic amount of an organic base like dimethylacetamide, to yield the sulfonyl chloride. google.com This approach is an indirect route where the quinoline sulfonic acid would first be prepared (e.g., by sulfonation of 7-methylquinoline) and then converted to the target sulfonyl chloride. The reaction can be performed under relatively mild conditions, though some procedures may require heating in solvents like ethylene (B1197577) dichloride. google.com This method avoids the use of harsh chlorinating agents like thionyl chloride or chlorosulfonic acid directly on the quinoline ring.
Catalysis plays a crucial role in modern synthetic chemistry, offering milder reaction conditions and improved selectivity. While direct FeCl₃-mediated chlorosulfonation of quinolines is not widely documented, iron(III) chloride is a well-known Lewis acid catalyst used in various transformations involving quinolines, such as their synthesis via intramolecular amination or Povarov-type reactions. nih.govorganic-chemistry.orgnih.gov Its role would likely be to activate the quinoline ring towards electrophilic attack by the sulfonating agent.
A more established catalytic route for converting a precursor like 7-methyl-8-aminoquinoline (obtained from the reduction of 7-methyl-8-nitroquinoline) into this compound is the Sandmeyer reaction. wikipedia.org This reaction involves the transformation of an aryl diazonium salt, formed from the aromatic amine, into a sulfonyl chloride. nih.govorganic-chemistry.org The process is typically catalyzed by copper(I) salts, such as CuCl or CuCl₂, and uses a source of sulfur dioxide. wikipedia.orgnih.gov Recent advancements have developed methods using stable SO₂ surrogates, making the procedure more practical and scalable. organic-chemistry.org This catalytic Sandmeyer approach provides a reliable and high-yielding pathway to aryl sulfonyl chlorides from amino precursors. organic-chemistry.org
Emerging Green Chemistry Principles in Quinoline Sulfonyl Chloride Synthesis (e.g., Eutectic Solvents)
The paradigm of green chemistry, which emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is increasingly influencing the synthesis of complex heterocyclic compounds like quinoline sulfonyl chlorides. arcjournals.org A key development in this area is the application of Deep Eutectic Solvents (DESs) as environmentally benign reaction media. rsc.org DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point significantly lower than that of its individual components. arcjournals.org Their advantages include low vapor pressure, non-flammability, high thermal stability, biodegradability, and the ability to dissolve a wide range of chemicals, making them a sustainable alternative to conventional volatile organic solvents. rsc.orgresearchgate.net
A patented method for preparing 3-methylquinoline-8-sulfonyl chloride illustrates the practical application of these principles. google.com The process involves a two-step synthesis that begins with the catalytic cyclization of 2-aminobenzenesulfonic acid with propionaldehyde (B47417) and paraformaldehyde in a eutectic solvent to yield 3-methylquinoline-8-sulfonic acid. google.com This initial step avoids the harsh conditions associated with traditional methods. The subsequent chlorination of the sulfonic acid intermediate is achieved using bis(trichloromethyl) carbonate as a chlorinating agent. google.com This entire process is noted for its simple and convenient operation, low-cost and readily available raw materials, and the absence of harmful gas generation, aligning it with the core tenets of safety and environmental protection suitable for large-scale production. google.com
The table below summarizes the green chemistry advantages of employing eutectic solvents in this context.
| Green Chemistry Principle | Application in Quinoline Sulfonyl Chloride Synthesis |
| Safer Solvents and Auxiliaries | Use of non-toxic, non-flammable, and biodegradable eutectic solvents instead of hazardous organic solvents. researchgate.net |
| Atom Economy | DES formulation can have 100% atom economy as it often involves simple mixing of components without generating by-products. arcjournals.org |
| Design for Energy Efficiency | Reactions can often be conducted at or near room temperature, reducing energy consumption compared to high-temperature methods. google.comgoogle.com |
| Inherently Safer Chemistry for Accident Prevention | The low volatility and non-flammable nature of DESs minimize the risk of accidents. arcjournals.org |
| Pollution Prevention | The process avoids the generation of harmful gases and reduces hazardous waste streams. google.com |
Comparative Analysis of Synthetic Pathways for Positional Isomers (e.g., 3-Methyl-8-quinolinesulfonyl Chloride vs. This compound)
The position of a methyl group on the quinoline ring dramatically influences the synthetic strategy required to produce the corresponding 8-sulfonyl chloride derivative. A comparison between the synthesis of 3-Methyl-8-quinolinesulfonyl chloride and this compound highlights these differences in starting materials, reaction complexity, and potential for isomer formation.
The synthesis of 3-Methyl-8-quinolinesulfonyl chloride is relatively direct and well-documented. A common approach involves the direct chlorosulfonation of 3-methylquinoline (B29099) with chlorosulfonic acid, often at controlled low temperatures. chemicalbook.comguidechem.com Variations of this method include the use of a sulfonating assistant to improve yield and purity. google.com An alternative pathway, noted for its green credentials, starts from 2-aminobenzenesulfonic acid and builds the quinoline ring system in a eutectic solvent before the final chlorination step. google.com
In contrast, the synthesis of This compound is less direct. A feasible pathway begins with m-toluidine, which undergoes a Skraup synthesis using glycerol and sulfuric acid to produce 7-methylquinoline. brieflands.com A significant challenge in this initial step is the concurrent formation of the 5-methylquinoline isomer, resulting in a mixture. brieflands.com This mixture can then be subjected to nitration, which selectively yields 7-methyl-8-nitroquinoline due to the directing effects of the methyl group and the quinoline nitrogen. brieflands.com The synthesis would then logically proceed through the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety. This multi-step sequence is inherently more complex than the direct sulfonation available for the 3-methyl isomer.
The following table provides a comparative overview of the synthetic pathways for these two positional isomers.
| Feature | 3-Methyl-8-quinolinesulfonyl Chloride | This compound |
| Primary Starting Material | 3-Methylquinoline or 2-Aminobenzenesulfonic acid. google.comchemicalbook.com | m-Toluidine. brieflands.com |
| Key Synthetic Strategy | Direct chlorosulfonation of the pre-formed quinoline ring. guidechem.comgoogle.com | Construction of the quinoline ring (Skraup synthesis), followed by functional group manipulations (nitration, reduction, diazotization, sulfonation). brieflands.com |
| Reaction Complexity | Generally a 1 or 2-step synthesis from the quinoline precursor. google.comgoogle.com | A multi-step synthesis involving the formation and separation of intermediates. brieflands.com |
| Isomer Control | The starting material dictates the final product's substitution pattern. | The initial Skraup synthesis produces a mixture of 7-methyl and 5-methyl isomers that must be addressed in subsequent steps. brieflands.com |
| Reported Reagents | Chlorosulfonic acid, bis(trichloromethyl) carbonate, thionyl chloride. google.comchemicalbook.comgoogle.com | Glycerol, sulfuric acid, fuming nitric acid. brieflands.com |
Reactivity Profiles and Transformative Chemistry of 7 Methylquinoline 8 Sulfonyl Chloride
Electrophilic Nature of the Sulfonyl Chloride Moiety in Organic Transformations
The sulfonyl chloride group (-SO₂Cl) is a potent electrophilic functional group. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement results in a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. The electrophilicity of the sulfonyl chloride can be further influenced by the aromatic system to which it is attached. In the case of 7-methylquinoline-8-sulfonyl chloride, the quinoline (B57606) ring can modulate the reactivity of the sulfonyl chloride group.
The high reactivity of sulfonyl chlorides like this compound makes them valuable reagents for the formation of sulfonamides and sulfonates, which are important classes of compounds with diverse applications. nih.gov The reaction proceeds through a nucleophilic acyl substitution-like mechanism where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. libretexts.org
Nucleophilic Substitution Reactions and Derivatization Strategies
The electrophilic sulfur atom of this compound readily reacts with a wide range of nucleophiles, leading to the formation of various derivatives. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur center.
Formation of Sulfonamides and Sulfonates
One of the most common applications of sulfonyl chlorides is the synthesis of sulfonamides and sulfonates. These reactions involve the treatment of the sulfonyl chloride with amines or alcohols, respectively. The general principle involves the nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of a chloride ion. ekb.eg
Reactions with Nitrogen-Containing Nucleophiles
This compound reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, to yield the corresponding sulfonamides. libretexts.org For instance, the reaction with a primary amine (R-NH₂) would yield an N-substituted sulfonamide. These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.
A study on the synthesis of quinoline-8-sulfonamides demonstrated the reaction of 8-quinolinesulfonyl chloride with propargylamine (B41283) or N-methylpropargylamine in the presence of triethylamine (B128534) to form the corresponding sulfonamides. mdpi.com This highlights a common strategy for synthesizing sulfonamide derivatives. The Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines, relies on the reactivity of amines with sulfonyl chlorides and the solubility of the resulting sulfonamides in alkali. libretexts.org
The versatility of this reaction is further exemplified by the synthesis of various sulfonamide derivatives of 8-hydroxyquinoline (B1678124), where the sulfonyl chloride is reacted with different amines, including those with cyclic structures like piperazine. researchgate.net
Reactions with Oxygen-Containing Nucleophiles
Reactions of this compound with oxygen-containing nucleophiles, primarily alcohols and phenols, lead to the formation of sulfonate esters. This transformation is analogous to the formation of sulfonamides and is typically conducted in the presence of a base to facilitate the reaction.
The general reaction involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride ion and the formation of a C-O-S bond.
Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)
Thiols (R-SH) are potent nucleophiles that can react with sulfonyl chlorides. The reaction of a thiol with this compound is expected to yield a thiosulfonate ester (R-S-SO₂-R'). This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov
Research has shown that the reaction of thiols with polysulfides can be complex, and the reaction with sulfonyl chlorides can also lead to various products depending on the reaction conditions. nih.gov For instance, in some cases, the reaction can proceed further to yield disulfides and other sulfur-containing compounds.
Synthetic Applications in Sulfone Chemistry
While the direct conversion of a sulfonyl chloride to a sulfone by reaction with a carbon nucleophile is not a standard method, sulfonyl chlorides are crucial precursors in sulfone synthesis. One common route involves the reduction of the sulfonyl chloride to a sulfinate salt, which can then be alkylated to form a sulfone.
Alternatively, sulfonyl chlorides can participate in coupling reactions, such as the Suzuki coupling, to form sulfones. In this approach, the sulfonyl chloride is coupled with a boronic acid in the presence of a palladium catalyst.
The reactivity of the sulfonyl chloride group in this compound makes it a valuable building block for the synthesis of a wide array of sulfur-containing heterocyclic compounds with potential applications in various fields of chemistry.
General Pathways for Sulfone Synthesis from Sulfonyl Chlorides
The synthesis of sulfones from sulfonyl chlorides represents a cornerstone of organosulfur chemistry, and this compound is a prime candidate for these transformations. The most common and direct method involves the reaction of the sulfonyl chloride with a carbon nucleophile. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily attack the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form a new carbon-sulfur bond. This reaction is a straightforward and widely applicable method for the synthesis of both alkyl and aryl sulfones.
Another significant pathway to sulfones from sulfonyl chlorides is the Friedel-Crafts sulfonylation reaction. In this electrophilic aromatic substitution reaction, an arene (an aromatic hydrocarbon) reacts with the sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The Lewis acid activates the sulfonyl chloride, facilitating the attack by the electron-rich aromatic ring to form a diaryl sulfone. While direct examples involving this compound are not extensively documented in readily available literature, its reactivity is expected to be analogous to other aryl sulfonyl chlorides in these classical transformations.
A summary of general pathways for sulfone synthesis is presented in the table below.
| Reaction Type | Nucleophile/Reagent | Product | General Conditions |
| Nucleophilic Substitution | Grignard Reagent (R-MgX) | Alkyl/Aryl Sulfone | Ethereal Solvents (e.g., THF, Diethyl ether) |
| Nucleophilic Substitution | Organolithium Reagent (R-Li) | Alkyl/Aryl Sulfone | Ethereal Solvents, often at low temperatures |
| Friedel-Crafts Sulfonylation | Arene (e.g., Benzene (B151609), Toluene) | Diaryl Sulfone | Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) |
Alkylation and Arylation of Sulfinate Intermediates Derived from Sulfonyl Chlorides
A versatile, albeit indirect, method for the synthesis of sulfones from sulfonyl chlorides proceeds through a sulfinate intermediate. Sulfonyl chlorides can be reduced to the corresponding sulfinate salts (R-SO₂Na) by treatment with a reducing agent such as sodium sulfite (B76179) (Na₂SO₃) or sodium dithionite (B78146) (Na₂S₂O₄). These sulfinate salts are stable, isolable compounds that serve as excellent nucleophiles for the subsequent formation of sulfones.
Once the 7-methylquinoline-8-sulfinate salt is generated, it can be readily alkylated or arylated to afford the desired sulfone. The alkylation is typically achieved by reacting the sulfinate salt with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). This S_N2 reaction is generally efficient and provides a wide range of alkyl sulfones. Similarly, arylation can be accomplished through coupling reactions with aryl halides, often catalyzed by transition metals like copper or palladium. This two-step sequence, involving reduction to the sulfinate followed by alkylation or arylation, offers a high degree of flexibility in the synthesis of unsymmetrical sulfones.
The table below outlines the two-step process for sulfone synthesis via sulfinate intermediates.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Reduction of Sulfonyl Chloride | Sodium Sulfite (Na₂SO₃) or Sodium Dithionite (Na₂S₂O₄) | Sodium 7-Methylquinoline-8-sulfinate |
| 2a | Alkylation of Sulfinate | Alkyl Halide (R-X) | 7-Methylquinolin-8-yl Alkyl Sulfone |
| 2b | Arylation of Sulfinate | Aryl Halide (Ar-X) | 7-Methylquinolin-8-yl Aryl Sulfone |
Addition Reactions of Sulfonyl Chlorides to Unsaturated Systems (e.g., Alkenes, Alkynes)
Sulfonyl chlorides can participate in addition reactions with unsaturated carbon-carbon bonds, such as those found in alkenes and alkynes. These reactions provide a powerful method for the synthesis of β-functionalized sulfones. One of the most common variations is the radical addition of sulfonyl chlorides to alkenes. This reaction is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), or by photochemical methods. The sulfonyl radical adds to the alkene to form a carbon-centered radical, which then abstracts a chlorine atom from another molecule of the sulfonyl chloride to propagate the radical chain and yield a β-chloro sulfone.
In addition to radical pathways, transition metal-catalyzed additions of sulfonyl chlorides to unsaturated systems have been developed. For instance, copper or ruthenium complexes can catalyze the atom transfer radical addition (ATRA) of sulfonyl chlorides to alkenes and alkynes. These methods often offer improved control over the reaction and can be performed under milder conditions compared to traditional radical reactions. The resulting vinyl and β-chloro sulfones are valuable synthetic intermediates that can be further elaborated.
The following table summarizes the addition reactions of sulfonyl chlorides.
| Unsaturated System | Reaction Type | Initiator/Catalyst | Product Type |
| Alkene | Radical Addition | AIBN or UV light | β-Chloro Alkyl Sulfone |
| Alkene | Atom Transfer Radical Addition (ATRA) | Copper or Ruthenium Catalyst | β-Chloro Alkyl Sulfone |
| Alkyne | Radical Addition | AIBN or UV light | β-Chloro Vinyl Sulfone |
| Alkyne | Atom Transfer Radical Addition (ATRA) | Copper or Ruthenium Catalyst | β-Chloro Vinyl Sulfone |
Classical Sulfone Transformations (e.g., Ramberg–Bäcklund Reaction, Julia Olefination)
Sulfones derived from this compound are expected to be valuable precursors for classical sulfone transformations that result in the formation of new carbon-carbon double bonds. Two of the most prominent examples are the Ramberg–Bäcklund reaction and the Julia olefination.
The Ramberg–Bäcklund reaction is an organic reaction that converts an α-halo sulfone into an alkene upon treatment with a base. wikipedia.org The reaction proceeds through the formation of a transient three-membered cyclic sulfone intermediate, known as an episulfone, which then extrudes sulfur dioxide (SO₂) to yield the alkene. wikipedia.org This transformation is a powerful tool for the synthesis of alkenes, including those in cyclic systems. wikipedia.org For a sulfone derived from this compound to undergo this reaction, it would first need to be halogenated at the α-carbon.
The Julia olefination , and its more modern variant, the Julia-Kocienski olefination, is a widely used method for the synthesis of alkenes from sulfones and carbonyl compounds (aldehydes or ketones). wikipedia.orgorganic-chemistry.org In the classical Julia olefination, a metalated sulfone reacts with a carbonyl compound to form a β-hydroxy sulfone, which is then acetylated or benzoylated and subsequently subjected to reductive elimination to furnish the alkene. wikipedia.org The Julia-Kocienski olefination is a one-pot modification that utilizes heteroaryl sulfones, leading to a more streamlined process. organic-chemistry.orgorganicreactions.org A 7-methylquinoline-8-sulfone could serve as the sulfone component in these reactions, providing a route to stilbene-like structures incorporating the 7-methylquinoline (B44030) moiety.
A comparison of these two classical sulfone transformations is provided below.
| Reaction | Starting Materials | Key Intermediate | Product |
| Ramberg–Bäcklund Reaction | α-Halo Sulfone, Base | Episulfone | Alkene |
| Julia Olefination | Sulfone, Carbonyl Compound, Base | β-Hydroxy Sulfone | Alkene |
Role in Heterocyclic Synthesis and Ring Annulation Reactions
While direct applications of this compound in ring annulation reactions are not extensively reported, its structural features and the reactivity of the sulfonyl chloride group make it a promising precursor for the construction of novel heterocyclic systems. A closely related class of compounds, 8-quinolinesulfenyl halides, has been shown to undergo annulation reactions with alkenes to afford organic-chemistry.orgorganicreactions.orgthiazino[2,3,4-ij]quinolin-4-ium derivatives. researchgate.net Given that sulfenyl halides can be prepared from the reduction of sulfonyl chlorides, it is plausible that this compound could serve as a starting material for the synthesis of analogous fused heterocyclic structures.
The sulfonamide linkage, readily formed by the reaction of this compound with primary or secondary amines, is a key structural motif in a vast array of biologically active molecules and can be a linchpin in the synthesis of more complex heterocycles. For example, a sulfonamide bearing a suitably positioned functional group could undergo intramolecular cyclization to form a fused heterocyclic system incorporating the 7-methylquinoline core. The development of synthetic methods for the preparation of monocyclic and fused six-, seven-, and eight-membered heterocycles bearing a sulfonamide moiety is an active area of research. nih.gov
Furthermore, quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The synthesis of novel quinoline-based heterocycles is therefore of significant interest in medicinal chemistry. The reactivity of the sulfonyl chloride group in this compound allows for its incorporation into various molecular scaffolds, providing a pathway to new heterocyclic compounds with potential therapeutic applications. For instance, the synthesis of various quinoline-5-sulfonamide (B3425427) derivatives has been reported, highlighting the utility of quinoline sulfonyl chlorides in generating libraries of compounds for biological screening. nih.gov
The table below lists some of the heterocyclic systems that could potentially be accessed from this compound.
| Starting Material Derived from this compound | Reactant | Potential Heterocyclic Product |
| 7-Methylquinoline-8-sulfenyl Halide | Alkene | Thiazinoquinolinium Salt |
| 7-Methylquinoline-8-sulfonamide with a terminal amine | Dicarbonyl compound | Fused Pyrazinoquinoline derivative |
| 7-Methylquinoline-8-sulfonamide with a terminal alcohol | Activating agent for cyclization | Fused Oxazinoquinoline derivative |
Strategic Applications in Advanced Organic Synthesis
7-Methylquinoline-8-sulfonyl Chloride as a Versatile Synthetic Synthon for Complex Molecular Architectures
There is a lack of specific studies in the accessible scientific literature that demonstrate the use of this compound as a versatile synthon for constructing complex molecular architectures. While sulfonyl chlorides are broadly recognized as valuable electrophiles for introducing sulfonyl groups or acting as leaving groups, the specific utility of the 7-methylquinoline-8-sulfonyl moiety in building intricate scaffolds has not been a subject of detailed investigation in published research. Its primary documented role is as a precursor for simpler sulfonamide derivatives.
Implementation in C-H Functionalization Methodologies
No specific instances of this compound being used as a directing group or a reactant in C-H functionalization methodologies have been reported in the peer-reviewed literature. The field of C-H activation has seen extensive use of other quinoline (B57606) derivatives, particularly those with coordinating groups at the 8-position, to direct the functionalization of specific C-H bonds. nih.govsigmaaldrich.com However, the sulfonyl chloride group at this position does not appear to have been exploited for this purpose. Research in this area has focused on other directing groups to achieve regioselective C-H activation of the quinoline core. nih.govsigmaaldrich.com
Regioselective Derivatization of Quinoline Rings for Specific Synthetic Targets
The synthesis of this compound itself is a result of regioselective sulfonation of 7-methylquinoline (B44030). However, beyond its formation, there are no available studies detailing its use for further regioselective derivatization of the quinoline ring to achieve specific synthetic targets. The primary reaction documented for this compound is the nucleophilic substitution at the sulfonyl chloride group to form sulfonamides. For instance, the related quinoline-8-sulfonyl chloride reacts with hydrazine (B178648) and phenylhydrazine (B124118) to yield the corresponding hydrazide and phenylhydrazide. researchgate.net
Data on Related Compounds
While specific data on the advanced applications of this compound is unavailable, the synthesis of related quinoline sulfonamides provides some context for its reactivity. The following table details the synthesis of 8-hydroxyquinoline-5-sulfonamides from the corresponding sulfonyl chloride, illustrating a typical reaction pathway for this class of compounds.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |
| 8-Hydroxyquinoline-5-sulfonyl chloride | Propargylamine (B41283) | Acetonitrile (B52724) | Room Temperature | 8-Hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | High |
| 8-Methoxyquinoline-5-sulfonyl chloride | Acetylenamine derivatives | Acetonitrile | Room Temperature | 8-Methoxyquinoline-5-sulfonamides | High |
This table is illustrative of the reactivity of quinoline sulfonyl chlorides in general and is based on the synthesis of different, but related, compounds as specific data for this compound is not available. nih.gov
Explorations in Medicinal Chemistry and Bioactive Compound Development
Role as an Intermediate in Pharmaceutical Syntheses (e.g., Argatroban Precursor, noting isomer specificity where relevant)
The quinoline-8-sulfonyl chloride moiety is a key structural component in the synthesis of the potent thrombin inhibitor, Argatroban. However, it is crucial to note the isomer specificity in this synthesis. The direct precursor for Argatroban is not the 7-methyl derivative but rather a structural isomer, specifically involving a 3-methyltetrahydroquinoline sulfonyl group. elsevierpure.com Synthetic routes to Argatroban consistently utilize intermediates derived from 3-methyl-8-quinoline sulfonyl chloride or its hydrogenated form. nih.govbldpharm.comjst.go.jp
The synthesis involves the condensation of a nitro-L-arginine derivative with the appropriate quinoline (B57606) sulfonyl chloride, followed by coupling with a piperidine (B6355638) carboxylic acid ester derivative. elsevierpure.combldpharm.comdntb.gov.ua This highlights the critical role of the quinoline-8-sulfonyl chloride framework as a reactive handle for linking the quinoline headgroup to the peptide-like core of the drug. While 7-Methylquinoline-8-sulfonyl chloride itself is not the documented precursor for Argatroban, the established synthetic pathway for Argatroban underscores the utility of its parent scaffold in constructing complex pharmaceutical agents.
Design and Synthesis of Novel Quinoline-Based Therapeutic Agents
The versatile quinoline ring system, particularly when functionalized with a reactive group like sulfonyl chloride, is a cornerstone in the development of new therapeutic agents. The this compound scaffold offers a platform for creating derivatives with potential applications across various disease areas.
Quinoline derivatives are a significant class of compounds investigated for their antiviral properties. mdpi.com The aromatic nature and diverse substitution possibilities of the quinoline ring allow it to interact with viral proteins and nucleic acids, inhibiting viral replication.
Research into novel anti-enterovirus D68 (EV-D68) agents led to the identification of potent quinoline analogues that target the viral capsid protein VP1. Through rational design and structural optimization, compounds with excellent broad-spectrum antiviral potency against various EV-D68 strains were developed. Similarly, quinoline derivatives have been synthesized and evaluated for activity against Respiratory Syncytial Virus (RSV), with the position of substituents on the quinoline ring playing a key role in their inhibitory effects. For instance, studies have shown that the placement of a chloro group at the 6- or 7-position of the quinoline ring influences the potency of RSV inhibition. mdpi.com This demonstrates that substitution at the 7-position, as in this compound, is a key area for modulating antiviral activity.
The quinoline-sulfonyl scaffold is a recognized pharmacophore for the design of enzyme inhibitors. The sulfonyl group can act as a hydrogen bond acceptor, anchoring the molecule within the active site of an enzyme, while the quinoline ring engages in other interactions, such as hydrophobic or π-stacking interactions.
This principle has been applied in the development of inhibitors for various enzymes. For example, substituted quinolines have been identified as inhibitors of brassinin (B1667508) oxidase (BOLm), a detoxifying enzyme from the fungal pathogen Leptosphaeria maculans. In these studies, substituted 3-phenylquinolines showed significant inhibitory activity, establishing the quinoline scaffold as a promising lead for designing paldoxins (phytoalexin detoxification inhibitors). Furthermore, quinoline-8-sulfonamide (B86410) derivatives have been designed as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. In one study, the sulfonamide group was shown to accept a hydrogen bond from a tyrosine residue in the enzyme's active site, highlighting the importance of this functional group for binding. The central quinoline ring can also be positioned to interact with key residues, such as being sandwiched between valine and isoleucine residues in the active site of Lactate Dehydrogenase (LDH), another important cancer target.
The quinoline core is integral to the design of new antimicrobial and anticancer agents. The reactive nature of the sulfonyl chloride group in compounds like this compound allows for its reaction with various amines to generate a library of sulfonamide derivatives with diverse biological activities.
In one study, a series of 8-hydroxyquinoline-5-sulfonamides were synthesized and showed notable anticancer activity against human melanoma, breast adenocarcinoma, and lung adenocarcinoma cell lines. The derivatives also exhibited antibacterial activity, particularly against multidrug-resistant Staphylococcus aureus (MRSA) isolates. The research highlighted that an unsubstituted phenolic group at position 8 was crucial for biological activity. Other research has focused on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores, like imidazole (B134444) or benzimidazole, to develop dual-targeting agents with both anticancer and antimicrobial properties. The development of efflux pump inhibitors (EPIs) to combat antibiotic resistance has also utilized the quinoline scaffold, with derivatives designed to inhibit the NorA efflux pump in S. aureus.
Table 1: In-Vitro Anticancer Activity of Selected Quinoline Derivatives This table presents data for compounds structurally related to the this compound framework, illustrating the potential of the quinoline sulfonamide scaffold in anticancer research.
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Amelanotic Melanoma (C-32) | IC50 | Comparable to cisplatin | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Breast Adenocarcinoma (MDA-MB-231) | IC50 | Comparable to doxorubicin | |
| Quinoline-8-sulfonamide derivative (9a) | Lung Carcinoma (A549) | GI50 | 0.496 mM | |
| Quinoline-8-sulfonamide derivative (9a) | Glioblastoma (U87-MG) | GI50 | 0.756 mM |
Applications in Chemical Biology and Sensing Technologies (e.g., Quinoline-based Fluorescent Sensors for Metal Ions)
Quinoline and its derivatives are widely used in the development of fluorescent sensors for detecting metal ions in biological and environmental systems. The core mechanism often relies on the chelation of a metal ion by the quinoline derivative, which modulates its photophysical properties, leading to a change in fluorescence intensity or wavelength through processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
Derivatives of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) are common fluorogenic chelators for zinc ions (Zn²⁺). This compound is a valuable synthetic intermediate for creating such sensors. The sulfonyl chloride group can readily react with an amine or alcohol on another molecule, allowing the 7-methylquinoline (B44030) fluorophore to be covalently attached to probes designed for specific targets or cellular compartments. For instance, a fluorescent version of a bioactive aminosteroid (B1218566) was created by incorporating a quinoline moiety, allowing its accumulation in the endoplasmic reticulum to be tracked via confocal microscopy. Notably, the introduction of a dimethylamino group at the 7-position of a quinoline has been shown to induce fluorescence, suggesting that the 7-methyl scaffold itself is a promising starting point for developing novel fluorescent probes.
Photochemical Reactivity of 8-Quinolinyl Sulfonate Derivatives in Biological Contexts
The photochemical properties of 8-quinolinyl sulfonate derivatives are of significant interest for applications in chemical biology, where light can be used to trigger biological events with high spatial and temporal control. nih.gov Studies have shown that 8-quinolinyl sulfonates undergo photochemical cleavage upon irradiation with UV light (around 300–330 nm) in aqueous solutions. dntb.gov.ua This reaction proceeds primarily through the homolytic cleavage of the S–O bond from the excited triplet state of the molecule, yielding the corresponding 8-quinolinol and a sulfonic acid as the main products with minimal byproducts. dntb.gov.ua
The photoreactive properties can be tuned by introducing substituents onto the quinoline ring. nih.gov Specifically, introducing substituents at the 7-position has been explored to improve photoreactivity and shift the required irradiation wavelength to a more biologically compatible range (a red-shift). elsevierpure.comnih.gov The introduction of bromine or iodine at the 7-position was found to accelerate the photoreaction, likely due to the heavy atom effect which promotes intersystem crossing to the reactive triplet state. elsevierpure.comnih.gov Furthermore, a 7-nitro-8-quinolinyl sulfonate derivative was shown to absorb light at wavelengths greater than 360 nm, enabling its S–O bond to be cleaved using a standard fluorescent lamp. elsevierpure.comnih.gov This tunable photoreactivity makes 8-quinolinyl sulfonates, and by extension derivatives of this compound, promising candidates for developing photocleavable linkers and phototriggers for biological applications.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule. For 7-methylquinoline-8-sulfonyl chloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring system and the methyl group.
The aromatic region of the spectrum would display a complex pattern of multiplets due to the coupling of protons on the quinoline core. The chemical shifts of these protons are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methyl group. The methyl group would appear as a singlet in the upfield region of the spectrum. Due to the lack of publicly available experimental spectra for this specific compound, the following table represents predicted chemical shifts based on the analysis of similar structures.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | 8.9 - 9.1 | dd |
| H3 | 7.5 - 7.7 | dd |
| H4 | 8.2 - 8.4 | d |
| H5 | 7.8 - 8.0 | d |
| H6 | 7.6 - 7.8 | t |
| CH₃ | 2.5 - 2.7 | s |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of individual components in a mixture.
For this compound, the mass spectrum would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight (241.7 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Fragmentation would likely involve the loss of the sulfonyl chloride group or parts of it, as well as cleavage of the quinoline ring.
| Fragment Ion | m/z (mass-to-charge ratio) | Possible Identity |
| [M]⁺ | 241/243 | Molecular ion |
| [M-SO₂Cl]⁺ | 142 | 7-Methylquinoline (B44030) cation |
| [M-Cl]⁺ | 206 | [C₁₀H₈NO₂S]⁺ |
| [C₉H₇N]⁺ | 129 | Quinoline fragment |
Note: This data is illustrative, representing expected fragmentation patterns. Specific experimental data is not publicly available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, providing a molecular "fingerprint."
The IR spectrum of this compound would show characteristic absorption bands for the sulfonyl chloride group and the aromatic quinoline ring. The S=O stretching vibrations of the sulfonyl chloride group are typically strong and appear in a specific region of the spectrum. Aromatic C-H and C=C stretching vibrations would also be prominent.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=C stretch (aromatic) | 1500 - 1600 |
| S=O stretch (sulfonyl chloride) | 1365 - 1385 and 1170 - 1190 (asymmetric and symmetric) |
| C-S stretch | 650 - 750 |
Note: This data is illustrative and based on typical IR absorption frequencies for the indicated functional groups.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This data is then used to calculate the empirical formula, which can be compared with the expected formula to confirm the compound's identity and purity. For this compound, with the molecular formula C₁₀H₈ClNO₂S, the theoretical elemental composition can be calculated.
| Element | Theoretical Percentage |
| Carbon (C) | 49.69% |
| Hydrogen (H) | 3.34% |
| Chlorine (Cl) | 14.67% |
| Nitrogen (N) | 5.79% |
| Oxygen (O) | 13.24% |
| Sulfur (S) | 13.27% |
Note: Experimental values from an actual analysis should closely match these theoretical percentages to confirm the empirical formula.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of a synthesized compound and can also be employed for its purification.
A reversed-phase HPLC method would typically be used for a compound like this compound. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape. The purity of the compound is determined by the relative area of its peak in the chromatogram. A single, sharp peak would indicate a high degree of purity.
Due to the absence of specific published methods for this compound, a generic HPLC method is described below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be expected to effectively separate this compound from starting materials, by-products, and other impurities, allowing for an accurate assessment of its purity.
Future Research Directions and Translational Perspectives
Development of Asymmetric Synthetic Routes to Chiral 7-Methylquinoline-8-sulfonyl Chloride Derivatives
Currently, the synthesis of this compound and its derivatives is primarily focused on achiral molecules. A significant frontier for future research is the development of asymmetric synthetic methods to produce chiral derivatives. The introduction of chirality can be pivotal in medicinal chemistry, where enantiomers of a drug molecule often exhibit different pharmacological and toxicological profiles.
Future research should target the development of synthetic routes that can establish stereocenters either on the quinoline (B57606) core or on substituents attached to the sulfonyl chloride moiety. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. The creation of such chiral building blocks would enable the exploration of stereospecific interactions with biological targets, potentially leading to the discovery of more potent and selective therapeutic agents. This remains a largely unexplored area, representing a substantial opportunity for innovation in synthetic organic chemistry.
Exploration of Novel Catalytic Systems for Enhanced Reaction Efficiency and Selectivity
For instance, in the synthesis of related quinoline-5-sulfonamides, copper-catalyzed azide-alkyne cycloaddition (click chemistry) has been employed to create 1,2,3-triazole hybrids. nih.gov However, it was noted that the chelating properties of the 8-hydroxyquinoline (B1678124) system could inhibit the copper catalyst. nih.gov This highlights a key challenge and an area for investigation: the development of catalysts that are resistant to inhibition by the quinoline scaffold itself.
Future work could focus on:
Catalysts for Regioselective Sulfonation: Investigating transition-metal or organocatalytic systems that can direct the sulfonation specifically to the 8-position of the 7-methylquinoline (B44030) ring, thereby minimizing side products and simplifying purification.
Catalysts for Sulfonyl Chloride Formation: Exploring milder reagents and catalytic systems to convert sulfonic acids to sulfonyl chlorides, moving away from traditional reagents like thionyl chloride or phosphorus pentachloride. google.com
Catalysis for Derivatization: Developing efficient catalysts for reactions involving the sulfonyl chloride group, such as the formation of sulfonamides and sulfonates, to improve yields and reaction conditions.
Structure-Activity Relationship (SAR) Studies for Targeted Biological Applications
The this compound scaffold is a valuable starting point for generating libraries of compounds for biological screening. The sulfonyl chloride group is a highly reactive handle, readily converted into a diverse array of sulfonamides by reaction with various primary and secondary amines. This allows for systematic modifications to probe structure-activity relationships (SAR).
SAR studies are fundamental in medicinal chemistry to correlate the chemical structure of a compound with its biological activity, aiming to optimize efficacy and selectivity. researchgate.net For derivatives of this compound, SAR studies would involve synthesizing a library of analogs and testing them for various biological activities, such as anticancer or antimicrobial effects. nih.gov
Key findings from SAR studies on related quinoline derivatives include:
The presence of an unsubstituted phenolic group at position 8 of the quinoline ring can be crucial for biological activity. nih.gov
Modifications at various positions on the quinoline core can significantly impact activity, with substituents at the C-7 position known to be favorable for inhibitory activity in certain enzymes. mdpi.com
The nature of the group attached to the sulfonamide nitrogen dramatically influences the compound's properties and biological interactions.
A hypothetical SAR study could involve the variations shown in the table below to explore the chemical space around the core scaffold.
| Lead Compound | R Group (Amine Used) | Targeted Physicochemical Property | Potential Biological Application |
| -NH-CH₃ | Baseline Lipophilicity/Solubility | Initial Screening | |
| -N(CH₃)₂ | Increased Basicity | Kinase Inhibition | |
| -NH-(CH₂)₂-OH | Increased Hydrophilicity, H-bond donor | Improved Pharmacokinetics | |
| -NH-Phenyl | Increased Aromaticity, π-stacking | Enzyme Active Site Binding | |
| -NH-Cyclopropyl | Introduction of 3D structure | Metabolic Stability |
By systematically altering the 'R' group, researchers can deduce which structural features are essential for the desired biological effect, guiding the design of more potent and specific molecules.
Optimization of Industrial Synthesis Processes for Scalability and Economic Viability
For this compound to be a viable intermediate for large-scale applications, its synthesis must be scalable, cost-effective, and safe. The current laboratory-scale synthesis, often employing chlorosulfonation of 7-methylquinoline, requires optimization for industrial production. guidechem.com
One patented industrial method for the related quinoline-8-sulfonyl chloride involves a two-step process to improve purity. google.com First, quinoline is reacted with chlorosulfonic acid to form a mixture of the sulfonated product and the chlorosulfonated product. This mixture is then treated with thionyl chloride to convert the remaining sulfonic acid to the desired sulfonyl chloride, resulting in a high-purity product. google.com This approach avoids the use of a large excess of chlorosulfonic acid. google.com
Future optimization research should focus on:
Process Parameter Control: A Design of Experiments (DOE) approach can be used to systematically investigate the effects of reaction temperature, reagent stoichiometry, and addition rates to maximize yield and purity while minimizing hazardous byproducts. mdpi.com
Purification Strategies: Developing efficient and scalable purification methods beyond simple recrystallization, such as selective precipitation or extraction techniques, is crucial for achieving the high purity required for pharmaceutical applications. chemicalbook.com
Safety Engineering: Given the highly reactive and corrosive nature of reagents like chlorosulfonic acid, designing inherently safer processes with robust thermal management and containment strategies is paramount for industrial-scale operations. mdpi.com
Integration into Flow Chemistry and Continuous Manufacturing Methodologies
The transition from traditional batch processing to continuous manufacturing and flow chemistry represents a major paradigm shift in chemical production. nih.gov This approach is particularly advantageous for reactions that are highly exothermic or use hazardous reagents, such as the synthesis of sulfonyl chlorides. rsc.org
The benefits of applying flow chemistry to the synthesis of this compound include:
Enhanced Safety: The small reactor volumes minimize the amount of hazardous material present at any given time, preventing thermal runaway and improving operational safety. rsc.org
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities. nih.gov
Increased Spacetime Yield: Continuous processes can operate for extended periods, leading to significantly higher productivity compared to the equivalent batch process. mdpi.com
An automated continuous system for producing aryl sulfonyl chlorides has been demonstrated using multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.com Such a setup could be adapted for this compound, enabling safe, scalable, and highly efficient production. Furthermore, multiple synthetic steps, such as the initial sulfonation and subsequent derivatization to sulfonamides, could be integrated into a single, seamless continuous process, significantly streamlining the manufacturing workflow. d-nb.info
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
